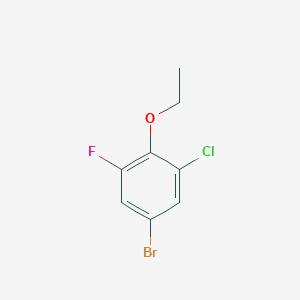

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene: is an organic compound with the molecular formula C8H7BrClFO . It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and fluorine groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.

Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution.

Fluorination: Introduction of the fluorine atom using a fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo further substitution reactions, particularly electrophilic aromatic substitution, due to the presence of halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and organoboron reagents under mild conditions.

Major Products:

Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.

Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene, a halogenated aromatic compound, has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, material science, and environmental studies, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound is investigated for its potential in drug development, particularly in the modulation of β-amyloid peptide production, which is crucial for treating Alzheimer's disease and other neurodegenerative disorders. Research has shown that compounds with similar structures can effectively reduce β-amyloid levels, indicating a potential therapeutic pathway for this compound .

Case Study: Alzheimer’s Disease Treatment

A study demonstrated that compounds derived from halogenated benzene structures exhibit significant activity against β-amyloid production. The incorporation of bromine and chlorine enhances binding affinity to target enzymes involved in amyloidogenesis, suggesting that this compound could be a candidate for further pharmacological evaluation .

Material Science

The compound is also explored for its role in developing advanced materials, particularly in organic electronics and photonic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Material Properties

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Solubility | Soluble in organic solvents |

| Stability | High under ambient conditions |

Environmental Studies

This compound's environmental impact is being assessed due to its potential as a pollutant. Studies focus on its degradation pathways and ecological effects, particularly on aquatic organisms.

Case Study: Ecotoxicology

Research indicates that halogenated compounds can bioaccumulate in aquatic ecosystems, leading to toxic effects on fish and amphibians. Evaluating the degradation rates of this compound in various environmental conditions is crucial for understanding its long-term ecological impact .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene in chemical reactions involves:

Electrophilic Aromatic Substitution: The compound acts as an electrophile, where the bromine and chlorine atoms facilitate the substitution reactions by stabilizing the intermediate benzenonium ion.

Coupling Reactions: In Suzuki-Miyaura coupling, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds.

Comparación Con Compuestos Similares

1-Bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the ethoxy group.

5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene: Positional isomer with different substitution pattern.

Uniqueness:

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene: is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in organic synthesis and materials science.

Actividad Biológica

5-Bromo-1-chloro-2-ethoxy-3-fluorobenzene is a halogenated benzene derivative characterized by the presence of bromine, chlorine, fluorine, and an ethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

The molecular formula for this compound is C₈H₇BrClF, indicating a complex structure that influences its reactivity and interactions. The presence of multiple halogens and an ethoxy group enhances its solubility and reactivity compared to other similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

1. Nucleophilic Substitution Reactions:

The compound can undergo nucleophilic substitution reactions at the benzylic position, allowing it to interact with various nucleophiles in biological systems. This property is significant for its role as a reagent in organic synthesis and potential drug development.

2. Enzyme Interaction Studies:

Research indicates that this compound may act as a probe in biochemical assays to study enzyme interactions. It has been utilized to explore the binding affinities and inhibition mechanisms of specific enzymes, which are crucial for understanding metabolic pathways.

Anticancer Potential

Recent studies have highlighted the potential of halogenated benzene derivatives, including this compound, in cancer therapy. The compound has been explored for its ability to inhibit specific kinases involved in cancer progression, such as c-MET kinase. This inhibition is critical for developing targeted therapies against various cancer types .

Antimicrobial Activity

Preliminary investigations suggest that halogenated compounds exhibit antimicrobial properties. The unique arrangement of substituents in this compound may enhance its efficacy against certain bacterial strains, although specific data on its antimicrobial activity remains limited.

Case Studies

Several case studies have investigated the biological effects of similar compounds with halogenated structures:

Case Study 1: Inhibition of c-MET Kinase

A study focused on the design and optimization of compounds targeting c-MET kinase demonstrated that halogenated benzene derivatives could effectively inhibit this enzyme. The structural modifications, including those found in this compound, were essential for enhancing binding affinity and selectivity against mutant forms of the kinase .

Case Study 2: Enzyme Interaction Analysis

Another research effort utilized this compound as a probe to study enzyme kinetics. The findings indicated that the compound could serve as a valuable tool in elucidating enzyme mechanisms and interactions within metabolic pathways.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | C₈H₇BrClF | Potential anticancer activity | Nucleophilic substitution |

| 1-Bromo-4-chloro-2-fluorobenzene | C₈H₇BrClF | Moderate antimicrobial properties | Enzyme inhibition |

| 4-Ethoxy-3-bromobenzaldehyde | C₉H₉BrO | Antimicrobial activity | Receptor binding |

Propiedades

IUPAC Name |

5-bromo-1-chloro-2-ethoxy-3-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRUNWGHSLXLKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.